



Application Notes and Protocols: The Role of MSH2 in Cancer Cell Line Studies

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Compound of Interest		
Compound Name:	MMH2	
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Introduction

These application notes provide a comprehensive overview of the role of MutS Homolog 2 (MSH2), a key protein in the DNA mismatch repair (MMR) system, in various cancer cell lines. It is presumed that the guery "MMH2" was a typographical error and refers to MSH2, given the prevalence of MSH2 in cancer research literature and the lack of information on "MMH2." MSH2 plays a critical role in maintaining genomic stability, and its deficiency is linked to several cancers, most notably hereditary nonpolyposis colorectal cancer (HNPCC) or Lynch syndrome. [1][2][3] This document outlines the function of MSH2, its involvement in signaling pathways, and its impact on therapeutic responses in cancer cells. Detailed protocols for key experimental assays and data presentation are provided for researchers in oncology and drug development.

Data Summary: MSH2 in Cancer Cell Lines

The functional status of MSH2 significantly influences the behavior of cancer cells, including their proliferation, apoptosis, and response to chemotherapy.



Cancer Type	Cell Line(s)	MSH2 Status/Effect	Experimental Observations	Reference(s)
Glioma	Glioma cell lines	Upregulated	High MSH2 expression correlates with poor prognosis. Silencing MSH2 inhibits proliferation and migration, and promotes apoptosis. MSH2 promotes glioma progression via the Wnt/β- catenin signaling pathway.	
Colorectal Cancer	HCT 116, KM12, LoVo, SW480	Deficient/Proficie nt	MSH2 deficiency is associated with resistance to certain chemotherapeuti c agents. Overexpression of MSH2 can induce apoptosis.[1][4] MSH2-deficient cells show a defect in the accurate termination of homology-directed repair of DNA double-strand breaks.[5]	[1][4][5][6]



			The role of MLH1 in apoptosis is dependent on MSH2.	
Ovarian Cancer	SK-OV-3, IGROV-1	Deficient (MLH1)	While these lines were deficient in MLH1, MSH2 was detected. MMR deficiency is linked to drug resistance.	[4]
Leukemia	CCRF-CEM	Deficient (MLH1)	MSH2 was expressed, but MLH1 was deficient, leading to resistance to temozolomide.	[4]

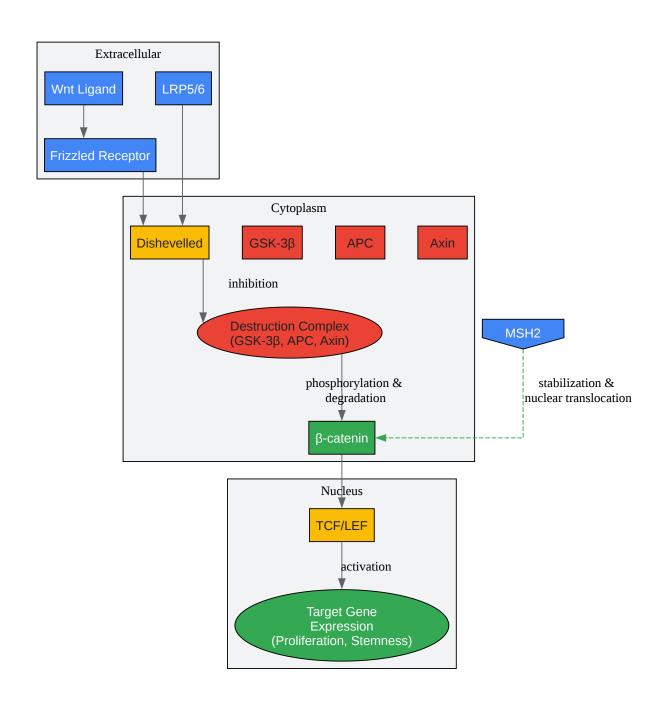
Signaling Pathways Involving MSH2

MSH2 is implicated in several critical cellular signaling pathways that regulate cell fate.

MSH2 and the Wnt/ β -catenin Signaling Pathway in Glioma

In glioma, MSH2 has been shown to promote tumor progression by activating the Wnt/β-catenin signaling pathway.[7] This pathway is crucial for cell proliferation, differentiation, and stemness.





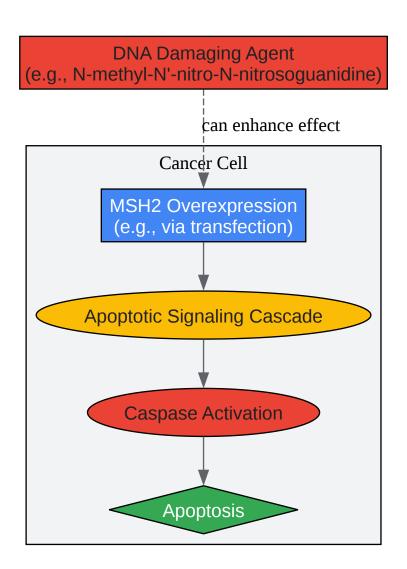
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Caption: MSH2 positively regulates the Wnt/β-catenin pathway in glioma.



MSH2 and Apoptosis Induction

Overexpression of MSH2 can trigger apoptosis in both mismatch repair-proficient and -deficient cells.[1] This suggests a direct role for MSH2 in cell death pathways, independent of its repair function.



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